molecular formula C14H14ClIN2O2 B2487997 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate CAS No. 347370-50-7

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate

Cat. No.: B2487997
CAS No.: 347370-50-7
M. Wt: 404.63
InChI Key: FCOVJQMHJXZKDV-UHFFFAOYSA-N
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Description

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of chlorine and iodine atoms at the 5 and 7 positions of the quinoline ring, respectively, and a diethylcarbamate group at the 8 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Halogenation: Introduction of chlorine and iodine atoms to the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and iodine monochloride.

    Carbamoylation: Introduction of the diethylcarbamate group. This step involves the reaction of the halogenated quinoline intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and the carbamate group.

    Hydrolysis: The diethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted quinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.

    Hydrolysis Products: Amine and carboxylic acid derivatives.

Scientific Research Applications

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Biological Studies: Used as a probe to study metal ion interactions in biological systems, particularly zinc and copper ions.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate involves its interaction with specific molecular targets:

    Metal Chelation: The compound can chelate metal ions such as zinc and copper, affecting their availability and function in biological systems.

    Enzyme Inhibition: It may inhibit certain enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer properties.

    Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol): Known for its antimicrobial properties and used in topical treatments.

    5,7-Dichloro-8-quinolinol: Another halogenated quinoline derivative with similar biological activities.

    5,7-Diiodo-8-hydroxyquinoline: Exhibits strong metal-binding properties and is used in various analytical applications.

Uniqueness

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is unique due to the presence of the diethylcarbamate group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also allows for more diverse chemical modifications and applications in different research fields.

Biological Activity

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

The synthesis of this compound typically involves halogenation and carbamoylation steps:

  • Halogenation : Chlorine and iodine atoms are introduced to the quinoline ring through electrophilic aromatic substitution.
  • Carbamoylation : The halogenated quinoline is reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine.

This compound's unique diethylcarbamate group enhances its solubility and bioavailability, making it suitable for various biological applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The compound can chelate metal ions such as zinc and copper, influencing their biological roles .
  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair, contributing to its potential anticancer properties .
  • Signaling Pathway Modulation : The compound can affect pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against fungal species such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, with results showing significant inhibition zones in disk diffusion assays .

Anticancer Activity

The compound has been investigated for its anticancer potential. It demonstrates the ability to inhibit DNA and protein synthesis in cancer cells, particularly through its interaction with nerve growth factor (NGF) pathways. In vitro studies have shown that it can reduce RNA synthesis stimulated by NGF, indicating a potential mechanism for its anticancer effects .

Case Studies

  • Antifungal Activity Assessment :
    • In a study assessing the antifungal properties of this compound, the minimum inhibitory concentration (MIC) against P. chlamydospora was determined using serial dilution methods. The results indicated effective antifungal action, supporting its application in agricultural settings for disease control .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective effects of related compounds (like clioquinol) on neuronal cultures. While not directly testing this compound, findings suggest that similar quinoline derivatives may protect against neurodegenerative diseases by modulating metal ion homeostasis .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
5-Chloro-8-hydroxyquinoline (Clioquinol)Known for antimicrobial propertiesAntimicrobial, neuroprotective
5,7-Dichloro-8-quinolinolExhibits strong metal-binding propertiesAntimicrobial
5,7-Diiodo-8-hydroxyquinolineUsed in various analytical applicationsStrong metal-binding

This compound stands out due to its enhanced solubility from the diethylcarbamate group, allowing for more versatile applications compared to its analogs .

Properties

IUPAC Name

(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOVJQMHJXZKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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